2,8-二甲基-1,5-萘啶

描述

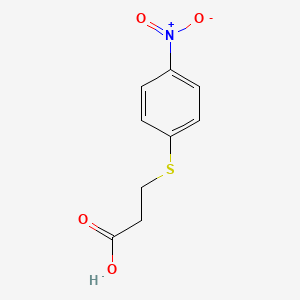

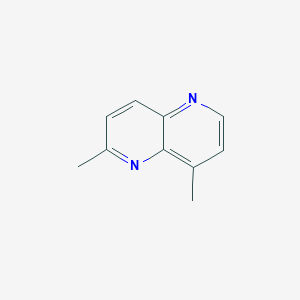

2,8-Dimethyl-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 2,8-Dimethyl-1,5-naphthyridine, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . For instance, 2,8-Dimethyl-1,5-naphthyridine was obtained when 3-amino 4-methyl pyridine reacted with acetaldehyde .Molecular Structure Analysis

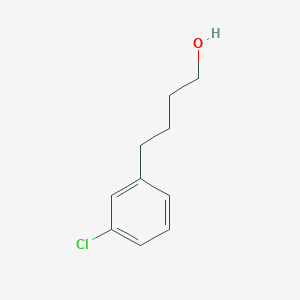

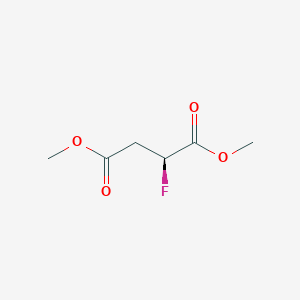

The molecular structure of 2,8-Dimethyl-1,5-naphthyridine is based on the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .科学研究应用

氢键研究

- 氢键超分子结构: 对 5,7-二甲基-1,8-萘啶-2-胺(一种类似于 2,8-二甲基-1,5-萘啶的化合物)的研究加深了对与酸性化合物形成氢键的理解。通过 X 射线衍射确定的其与各种酸形成的无水和水合多组分晶体的研究揭示了弱氢键和强氢键在晶体堆积中的作用 (Jin 等,2010)。

功能化衍生物和传感应用

- 用于氟离子传感的官能化衍生物的合成: 已经探索了具有不同部分的 2-氨基-5,7-二甲基-1,8-萘啶衍生物的制备,以了解阴离子识别能力,特别是对氟离子的识别能力。本研究利用核磁共振和紫外-可见光谱,强调了这些衍生物在选择性离子传感中的潜力 (Chahal、Dar 和 Sankar,2018)。

催化和化学转化

- 由铱配合物催化的均相脱氢和加氢: 已通过铱配合物对 2,6-二甲基-1,5-萘啶进行均相脱氢和加氢来证明其在催化中的应用。本研究展示了涉及该化合物的可逆催化过程的潜力 (Fujita 等,2014)。

超分子化学

- 超分子加合物的形成: 涉及 5,7-二甲基-1,8-萘啶-2-胺(一种相关化合物)的研究已导致形成 11 种具有酸性部分的结晶固体。这些加合物通过红外光谱、熔点、元素分析和 X 射线单晶衍射表征,突出了经典氢键和非共价相互作用在形成复杂结构中的重要性 (Dong 等,2017)。

结合研究和 DNA 相互作用

- 与 DNA 双螺旋中胞嘧啶的结合亲和力: 2-氨基-1,8-萘啶的取代基的修饰(包括 2-氨基-5,7-二甲基-1,8-萘啶)对 DNA 双螺旋中 AP 位点对面的胞嘧啶的结合亲和力有显着影响。本研究利用荧光滴定和等温滴定量热法,深入了解了结合的热力学及其潜在应用 (Sato 等,2009)。

作用机制

Target of Action

The primary target of 2,8-Dimethyl-1,5-naphthyridine is the Plasmodium falciparum phosphatidylinositol-4-kinase . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. By inhibiting this enzyme, the compound can disrupt the parasite’s life cycle and prevent it from causing disease .

Mode of Action

2,8-Dimethyl-1,5-naphthyridine interacts with its target by binding to the active site of the Plasmodium falciparum phosphatidylinositol-4-kinase . This binding inhibits the enzyme’s activity, preventing it from carrying out its normal function in the parasite’s life cycle . The compound also acts as a ligand, coordinating to Pd(II) in aqueous solutions to produce complexes .

Biochemical Pathways

The inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase by 2,8-Dimethyl-1,5-naphthyridine affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This disruption of the parasite’s life cycle can prevent it from reproducing and causing disease .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and to be distributed widely in the body

Result of Action

The result of 2,8-Dimethyl-1,5-naphthyridine’s action is the inhibition of the Plasmodium falciparum parasite’s life cycle, which can prevent the parasite from causing malaria . In addition, some 1,8-naphthyridine derivatives have shown cytotoxic activity against HepG2 liver cancer cells .

Action Environment

The action of 2,8-Dimethyl-1,5-naphthyridine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its target . Additionally, the presence of other compounds, such as alkyl halides, can react with 1,5-naphthyridines to produce different compounds

未来方向

属性

IUPAC Name |

2,8-dimethyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-11-9-4-3-8(2)12-10(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRUQWOUYITHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465351 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

764717-59-1 | |

| Record name | 2,8-dimethyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)